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Cat. No.: B15612999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SAR-20347's selectivity profile against other

prominent Tyrosine Kinase 2 (TYK2) inhibitors. SAR-20347 is a potent, small-molecule dual

inhibitor of TYK2 and Janus Kinase 1 (JAK1), positioning it as a significant candidate for

therapeutic intervention in autoimmune and inflammatory diseases.[1] Its mechanism of action

and selectivity are critical determinants of its potential efficacy and safety. This analysis is

supported by preclinical experimental data to aid in the evaluation of its performance relative to

other compounds targeting the JAK family.

Introduction to TYK2 and the JAK-STAT Pathway
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes

JAK1, JAK2, and JAK3.[2] These intracellular, non-receptor tyrosine kinases are essential

mediators of cytokine signaling.[2][3] They play a pivotal role in the JAK-STAT signaling

pathway, which is crucial for immune responses and hematopoiesis.[2] Dysregulation of this

pathway is implicated in a variety of autoimmune and inflammatory conditions, making JAK

inhibitors a major focus of therapeutic research.[2] TYK2 is particularly important for signaling

pathways initiated by key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons.

[4][5][6][7]

The general mechanism of the JAK-STAT pathway involves cytokine binding to its receptor,

leading to the activation of associated JAKs. These activated JAKs then phosphorylate the

receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT)
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proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their

dimerization and translocation to the nucleus, where they regulate the transcription of target

genes.
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Caption: The JAK-STAT signaling pathway and the points of inhibition by SAR-20347.
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Comparative Selectivity of SAR-20347
The selectivity of a JAK inhibitor across the four family members is a critical factor influencing

its therapeutic window and potential side effects. SAR-20347 is an ATP-competitive inhibitor

that binds to the catalytic (JH1) domain of the kinases.[8] This mechanism is distinct from

allosteric inhibitors like deucravacitinib, which bind to the regulatory pseudokinase (JH2)

domain, conferring a high degree of selectivity for TYK2.[4][8]

Biochemical assays demonstrate that SAR-20347 is a potent inhibitor of TYK2 with a clear

selectivity profile over other JAK family members.[9] The half-maximal inhibitory concentration

(IC50) values from these assays consistently show a preference for TYK2, followed by JAK1,

JAK2, and JAK3.[9]

Data Presentation: In Vitro Kinase Inhibition Profile
The following table summarizes the reported IC50 values of SAR-20347 and other selected

JAK inhibitors against the four JAK family members. Lower IC50 values indicate higher

potency.
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Compound
TYK2 IC50
(nM)

JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

Selectivity
Profile

SAR-20347
0.6[2][4][10]

[11][12]

23[2][4][10]

[11][12]

26[2][4][10]

[11][12]

41[2][4][10]

[11][12]

TYK2 > JAK1

≈ JAK2 ≈

JAK3[3]

Tofacitinib 78[2] 1.7 - 3.7[2] 1.8 - 4.1[2] 0.75 - 1.6[2]

JAK3 ≈ JAK1

≈ JAK2 >

TYK2

Baricitinib 61[2] ~5.9[2] ~5.7[2] >400[2]

JAK1 ≈ JAK2

> TYK2 >>

JAK3

Upadacitinib 4,700[2] 43[2] 120[2] 2,300[2]

JAK1 > JAK2

>> JAK3 >

TYK2

Deucravacitin

ib

Highly

Selective[2]
>1000[2] >10,000[13] >10,000[13]

Highly TYK2

Selective

Note: IC50 values can vary depending on the specific assay conditions. The data presented

here are compiled from multiple sources for comparative purposes.[2]

As the data indicates, SAR-20347 is approximately 38-fold more selective for TYK2 over JAK1,

43-fold over JAK2, and 68-fold over JAK3 in biochemical assays.[9] While cellular assays show

higher IC50 values due to factors like cell membrane permeability and intracellular ATP

concentrations, they confirm the selectivity profile of TYK2 > JAK1 > JAK2 ≈ JAK3.[9][14]

Experimental Protocols
The characterization of SAR-20347's selectivity relies on standardized biochemical and cell-

based assays.

Biochemical Kinase Assay (33P-ATP Competitive
Binding)
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This assay determines the direct inhibitory effect of a compound on the catalytic activity of

purified JAK enzymes.

Objective: To quantify the IC50 of SAR-20347 against each JAK family member.

Methodology:

Compound Preparation: A serial dilution of SAR-20347 is prepared in DMSO and then

further diluted in the assay buffer.

Reaction Mixture: A master mix is prepared containing the assay buffer, a specific purified

recombinant human JAK enzyme (TYK2, JAK1, JAK2, or JAK3), and a suitable peptide

substrate.

ATP Solution: A solution containing both unlabeled ATP and radiolabeled [γ-33P]ATP is

prepared. The final ATP concentration is kept at or near the Michaelis constant (Km) for each

kinase to ensure competitive binding conditions.[3]

Assay Initiation: In a microplate, the reaction mixture is added to wells containing the diluted

SAR-20347. The enzymatic reaction is initiated by the addition of the ATP mixture.[3]

Incubation: The plate is incubated at a controlled temperature to allow for the

phosphorylation of the substrate.

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is

separated from the free [γ-33P]ATP, typically by capturing the substrate on a filter

membrane. The amount of incorporated radioactivity on the filter is then quantified using a

scintillation counter.

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The

IC50 value is determined by fitting the dose-response curve using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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